molecular formula C16H15NO4 B2404618 2-[(2-ethoxybenzoyl)amino]benzoic Acid CAS No. 10263-74-8

2-[(2-ethoxybenzoyl)amino]benzoic Acid

Cat. No. B2404618
CAS RN: 10263-74-8
M. Wt: 285.299
InChI Key: ZAPHGOGYMZFQGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-ethoxybenzoyl)amino]benzoic acid, also known as 2EBA, is a synthetic organic compound with a wide range of applications in the field of chemistry and biochemistry. It is a white crystalline solid with a melting point of 255-256°C and a molecular weight of 256.3 g/mol. 2EBA is a versatile compound that can be used as a reagent for various reactions, as a catalyst for a variety of reactions, and as a building block for the synthesis of a wide variety of compounds.

Scientific Research Applications

Synthetic Procedures and Derivatives

The synthetic procedures and derivatives of compounds related to 2-[(2-ethoxybenzoyl)amino]benzoic Acid, like 2-guanidinobenzazoles, have significant interest in medicinal chemistry due to their diverse biological activities. These compounds, including 2-aminobenzimidazole, Astemizole, Albendazole, and Carbendazim, demonstrate various pharmacological activities such as cytotoxic, anti-proliferative, and fungicidal effects. The guanidine group, considered a super base, modifies the biological activity when bonded to a benzazole ring, resulting in compounds like 2-guanidinobenzazoles which are explored for therapeutic applications. This review covers the chemical aspects and potential therapeutic uses of these compounds, including their synthetic approaches and modifications with aromatic, carbohydrate, and amino-acid moieties (Rosales-Hernández et al., 2022).

Degradation Processes and By-products

Nitisinone, a compound related to the family of 2-[(2-ethoxybenzoyl)amino]benzoic Acid, has been the focus of a study exploring its stability and degradation pathways. Initially developed as a herbicide, it found its medical application in treating hepatorenal tyrosinemia. The study employed liquid chromatography-mass spectrometry (LC-MS/MS) to understand the stability of Nitisinone and its degradation products under various conditions. It revealed that Nitisinone stability increases with the solution's pH, and two major stable degradation products were identified: 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA). This research contributes to a better understanding of the properties and potential risks and benefits associated with Nitisinone's medical application (Barchańska et al., 2019).

Effects on Plant Metabolism

A study from 1964 focused on the effects of amino derivatives of benzoic acid on the respiration of starved and sucrose-fed etiolated barley leaves. This research is part of an investigation into the classification of benzoic acid derivatives as growth-inhibiting or growth-promoting substances. Specifically, it examined the impact of p-aminobenzoic acid on the respiration of the fungal mats of Rhizoctonia solani, demonstrating that very low concentrations of the substance can inhibit respiration. This type of research provides insight into how derivatives of benzoic acid, like 2-[(2-ethoxybenzoyl)amino]benzoic Acid, can influence plant metabolism and growth (Nagutb, 1964).

properties

IUPAC Name

2-[(2-ethoxybenzoyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-2-21-14-10-6-4-8-12(14)15(18)17-13-9-5-3-7-11(13)16(19)20/h3-10H,2H2,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPHGOGYMZFQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-ethoxybenzoyl)amino]benzoic Acid

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